(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20696485
InChI: InChI=1S/C12H13N.ClH/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;/h1,3-6,12-13H,7-9H2;1H/t12-;/m0./s1
SMILES:
Molecular Formula: C12H14ClN
Molecular Weight: 207.70 g/mol

(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

CAS No.:

Cat. No.: VC20696485

Molecular Formula: C12H14ClN

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride -

Specification

Molecular Formula C12H14ClN
Molecular Weight 207.70 g/mol
IUPAC Name (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Standard InChI InChI=1S/C12H13N.ClH/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;/h1,3-6,12-13H,7-9H2;1H/t12-;/m0./s1
Standard InChI Key SROCRRNUGWYRHJ-YDALLXLXSA-N
Isomeric SMILES C#CCN[C@H]1CCC2=CC=CC=C12.Cl
Canonical SMILES C#CCNC1CCC2=CC=CC=C12.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene scaffold, with a (1S)-configured amine group at the first position of the indane ring. The propargyl (prop-2-ynyl) group is attached to the nitrogen atom, and the hydrochloride salt formation occurs via protonation of the amine. The stereochemistry at the C1 position is critical for its biological activity, as the (S)-enantiomer exhibits superior MAO-B selectivity compared to its (R)-counterpart .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄ClN
Molecular Weight207.70 g/mol
Density1.05 g/cm³
Boiling Point305.5°C at 760 mmHg
Solubility (Water)Highly soluble due to HCl salt
Canonical SMILESC#CCNC1CCC2=CC=CC=C12.Cl

Synthesis and Manufacturing

Enantioselective Synthesis

The synthesis of (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically begins with the resolution of racemic 1-aminoindan. A patented method involves coupling (1S)-1-chloroindane with propargylamine under basic conditions, followed by hydrochloric acid salt formation . Key steps include:

  • Chiral Resolution: Use of (R)-(-)-mandelic acid to isolate the (S)-enantiomer from racemic 1-aminoindan.

  • Propargylation: Reaction of (S)-1-aminoindan with propargyl bromide in the presence of a base such as potassium carbonate.

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt .

Table 2: Synthetic Yield Optimization

ParameterOptimal ConditionYield
Temperature0–5°C during propargylation85%
SolventDichloromethane
CatalystTriethylamine

Biological Activity and Mechanism

MAO-B Inhibition

The compound irreversibly inhibits MAO-B, an enzyme responsible for dopamine catabolism in the brain. By preserving synaptic dopamine levels, it ameliorates motor symptoms in Parkinson’s disease (PD). Comparative studies show a 5–10× higher selectivity for MAO-B over MAO-A compared to selegiline, reducing the risk of dietary tyramine interactions .

Neuroprotective Effects

Beyond MAO-B inhibition, the propargylamine moiety confers antioxidant properties, mitigating oxidative stress in dopaminergic neurons. Preclinical models demonstrate reduced apoptosis via activation of the Bcl-2 anti-apoptotic pathway .

Pharmacological Applications

Parkinson’s Disease Management

As the active metabolite of rasagiline mesylate, this compound is administered in early-stage PD to delay disease progression. Clinical trials report a 35–50% reduction in Unified Parkinson’s Disease Rating Scale (UPDRS) scores over 6–12 months .

Investigational Uses

Emerging research explores its efficacy in Alzheimer’s disease and amyotrophic lateral sclerosis (ALS), targeting protein aggregation and mitochondrial dysfunction.

Comparative Pharmacokinetics

Table 3: Comparison with MAO-B Inhibitors

Parameter(1S)-HydrochlorideSelegilineSafinamide
MAO-B Selectivity (IC₅₀)0.1 nM1.2 nM0.8 nM
Half-Life (Hours)3.52.022.0
Bioavailability85%75%95%

Research Advancements

Formulation Innovations

Nanoparticle-based delivery systems enhance blood-brain barrier penetration, increasing striatal dopamine concentrations by 40% in rodent models .

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